molecular formula C32H16Cl2N8Si B100006 Phthalocyanatodichlorosilane CAS No. 19333-10-9

Phthalocyanatodichlorosilane

Cat. No.: B100006
CAS No.: 19333-10-9
M. Wt: 611.5 g/mol
InChI Key: IOHSPVIOKFLGPK-UHFFFAOYSA-L
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Description

Phthalocyanatodichlorosilane, also known as silicon phthalocyanine dichloride, is a compound with the chemical formula C32H16Cl2N8Si. It is characterized by its silicon, phthalocyanine, and dichloride functional groups. This compound is known for its applications in various fields due to its unique properties, including intense far-red absorption and emission features .

Scientific Research Applications

Phthalocyanatodichlorosilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other silicon phthalocyanine derivatives.

    Biology: Its photodynamic properties make it useful in photodynamic therapy for cancer treatment.

    Medicine: It is explored for its potential in drug delivery systems due to its ability to generate reactive oxygen species upon light activation.

    Industry: It is used in the production of dyes, pigments, and photovoltaic materials .

Safety and Hazards

Phthalocyanatodichlorosilane is classified as a substance that causes severe skin burns and eye damage . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this substance .

Future Directions

Phthalocyanines exhibit superior photoproperties that make them attractive for various applications, including photodynamic therapy of cancer . Efforts are ongoing to improve their photodynamic efficacy and to develop advanced phthalocyanines with optimized photoproperties, dual therapeutic actions, tumor-targeting properties, and specific activation at tumor sites .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalocyanatodichlorosilane can be synthesized through various methods. One common approach involves the reaction of phthalodinitrile with silicon tetrachloride in the presence of a suitable solvent. The reaction typically requires elevated temperatures and may involve catalysts to enhance the yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using high-purity starting materials. The process may include steps such as fractional distillation to purify the intermediate products and ensure the final compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Phthalocyanatodichlorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Silicon tetrachloride (SiCl4)
  • Trichlorosilane (HSiCl3)
  • Dichlorosilane (H2SiCl2)

Comparison: Phthalocyanatodichlorosilane is unique due to its phthalocyanine core, which imparts distinct optical and electronic properties. Unlike simpler chlorosilanes, it has a more complex structure that allows for a broader range of applications, particularly in fields requiring specific light absorption and emission characteristics .

This compound stands out for its versatility and potential in various scientific and industrial applications, making it a valuable compound for ongoing research and development.

Properties

IUPAC Name

2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;silicon(4+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.2ClH.Si/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+4/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHSPVIOKFLGPK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Si+4].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16Cl2N8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801014816
Record name Phthalocyanatodichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801014816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19333-10-9
Record name Phthalocyanatodichlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019333109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silicon, dichloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (OC-6-12)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phthalocyanatodichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801014816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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